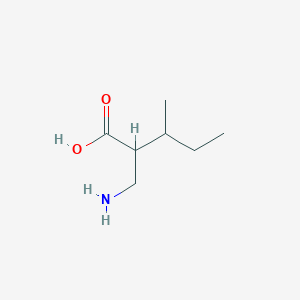
2-(Aminomethyl)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-methylpentanoic acid is an organic compound with a branched structure It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon and a methyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpentanoic acid with formaldehyde and ammonia, followed by hydrogenation. This method typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product, such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of 2-(Nitromethyl)-3-methylpentanoic acid.
Reduction: Formation of 2-(Aminomethyl)-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Aminomethyl)-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pentanoic acid
- 3-Methylpentanoic acid
- 2-(Methylamino)pentanoic acid
Uniqueness
2-(Aminomethyl)-3-methylpentanoic acid is unique due to the presence of both an aminomethyl group and a methyl group on the pentanoic acid backbone. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Additionally, its specific arrangement of functional groups can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
PDDFPPMNIGRSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



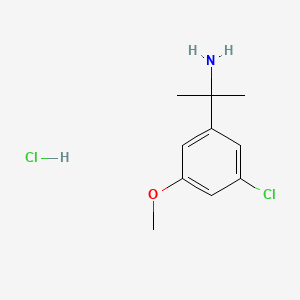
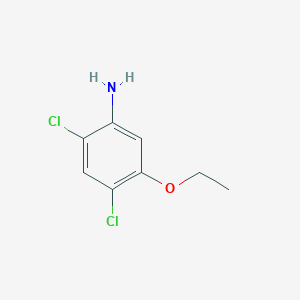
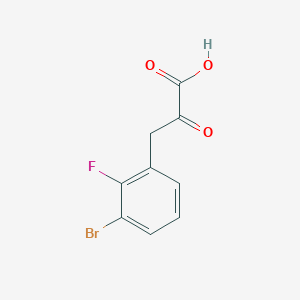
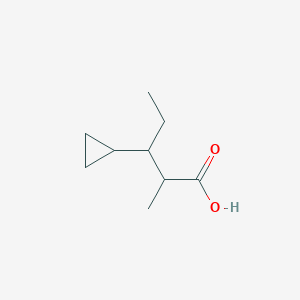
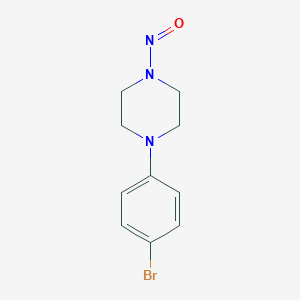

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
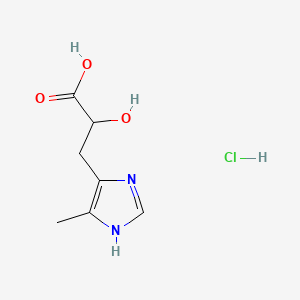
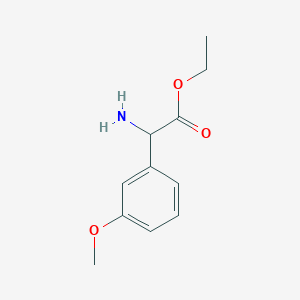
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
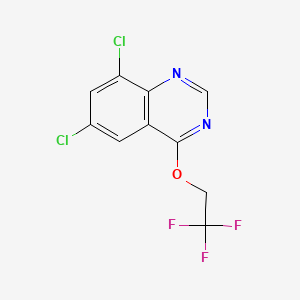
![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)

